Product packaging for Communesin G(Cat. No.:)

Communesin G

Cat. No.: B1245888
M. Wt: 470.6 g/mol
InChI Key: OMFQPKNORYZBSJ-HLYNDKHPSA-N
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Description

Historical Context and Discovery

The discovery of this compound emerged from systematic investigations of psychrotolerant fungal species in the early 2000s. Dalsgaard and colleagues first reported the isolation and structural elucidation of this compound in 2005, alongside its closely related analog communesin H, from the newly identified species Penicillium rivulum Frisvad. The isolation was achieved through sophisticated separation techniques, including high-speed countercurrent chromatography and preparative high-performance liquid chromatography using ultraviolet-guided fractionation methods.

The structural determination of this compound represented a significant analytical challenge, requiring extensive application of one-dimensional and two-dimensional nuclear magnetic resonance techniques, as well as high-resolution electrospray ionization mass spectrometry. The compound was assigned the molecular formula C29H34N4O2 with a molecular weight of 470.6170 daltons and an accurate mass of 470.2682 daltons. Unlike other members of the communesin family, this compound demonstrated no measurable biological activity in antimicrobial, antiviral, and anticancer screening assays, distinguishing it from its more bioactive relatives.

The original isolation work revealed that Penicillium rivulum, the producing organism, exhibited unique metabolic characteristics compared to other Penicillium species known to produce communesin alkaloids. Notably, this psychrotolerant organism did not produce communesin B, which is typically found as a secondary metabolite in other Penicillium species. This observation suggested distinct biosynthetic pathways and regulatory mechanisms operating within this particular fungal strain.

Classification within Indole Alkaloid Natural Products

This compound belongs to the broader classification of indole alkaloids, a diverse group of natural products characterized by the presence of an indole ring system derived from tryptophan biosynthesis. Within this classification, this compound falls into the category of complex polycyclic indole alkaloids that feature extensive structural modification beyond the basic indole framework. The compound represents an example of monoterpenoid indole alkaloids, incorporating both indole-derived and terpenoid structural elements in its molecular architecture.

The structural complexity of this compound places it among the most architecturally sophisticated members of the indole alkaloid family. The compound features a heptacyclic core structure with seven contiguous rings, two aminal linkages, and multiple stereogenic centers, including two vicinal quaternary carbon centers at positions C3a and C3a'. This level of structural complexity rivals that found in other notable indole alkaloid families, such as the strychnos alkaloids and the aspidosperma-type alkaloids.

From a biosynthetic perspective, this compound represents the product of an intricate enzymatic cascade that transforms simple tryptophan-derived precursors into highly complex polycyclic structures. Recent biosynthetic studies have revealed that communesin alkaloids, including this compound, are biosynthesized through the coupling of tryptamine and aurantioclavine, two building blocks both derived from L-tryptophan. This biosynthetic pathway involves multiple oxidative transformations, cyclization reactions, and selective bond formations that create the characteristic structural features of the communesin family.

Table 1: Structural Classification of this compound within Indole Alkaloids

Classification Level Category Characteristics
Primary Family Indole Alkaloids Contains indole ring system derived from tryptophan
Secondary Class Polycyclic Indole Alkaloids Multiple fused ring systems
Tertiary Group Monoterpenoid Indole Alkaloids Incorporates terpenoid structural elements
Quaternary Type Communesin Family Heptacyclic core with vicinal quaternary centers

Taxonomic Distribution in Penicillium Species

The production of this compound appears to be restricted to specific members of the genus Penicillium, with Penicillium rivulum serving as the primary known producer of this particular alkaloid. This species was identified as a psychrotolerant organism, capable of growth under cold temperature conditions that would inhibit many other fungal species. The psychrotolerant nature of Penicillium rivulum may be related to its unique metabolic capabilities, including the production of specialized secondary metabolites like this compound.

Comparative analysis of communesin production across different Penicillium species reveals interesting patterns of metabolite distribution. While Penicillium expansum and other marine-derived Penicillium strains typically produce communesins A through F, Penicillium rivulum demonstrates a distinct metabolic profile, producing communesins G and H while lacking the ability to synthesize communesin B. This metabolic specialization suggests evolutionary divergence in the biosynthetic gene clusters responsible for communesin production across different Penicillium lineages.

The identification of the communesin biosynthetic gene cluster from Penicillium expansum has provided insights into the genetic basis of communesin production. The cluster contains multiple genes encoding enzymes responsible for precursor synthesis, oxidative coupling reactions, and post-modification steps. Variations in this gene cluster composition or regulation may account for the differential production of specific communesin alkaloids across different Penicillium species.

Table 2: Communesin Production Patterns in Penicillium Species

Species Communesins Produced Environmental Niche Reference
Penicillium rivulum G, H Psychrotolerant
Penicillium expansum A, B, C, D, E, F Mesophilic
Marine Penicillium sp. A, B Marine-derived

Position within the Communesin Alkaloid Family

This compound occupies a unique position within the broader communesin alkaloid family, representing one of nine naturally occurring members of this structurally related group. The communesin family can be broadly divided into two categories based on the presence or absence of epoxide functionality: epoxide-containing members (communesins A through E, and G through I) and non-epoxide members (primarily communesin F). This compound belongs to the epoxide-containing group, featuring the characteristic dimethyl epoxide moiety that is common to most family members.

The structural relationship between this compound and other family members is defined by shared core architecture combined with distinctive substitution patterns. This compound is characterized by the presence of a propionyl substituent at the N(16) position, distinguishing it from communesin H, which bears a butanoyl group at the same position. This substitution pattern represents one of the primary structural variables that differentiate individual communesin family members while maintaining the conserved heptacyclic core structure.

Recent total synthesis studies have demonstrated the feasibility of accessing this compound through unified synthetic approaches that can generate multiple family members from common intermediates. The first total synthesis of this compound was accomplished using a biomimetic strategy involving diazene-directed assembly of complex fragments followed by guided aminal reorganization. This synthetic achievement confirmed the proposed structure and absolute stereochemistry of the natural product while providing access to quantities sufficient for detailed biological evaluation.

Table 3: Structural Relationships within the Communesin Alkaloid Family

Compound R1 Group R2 Group R3 Group Epoxide Status Activity Profile
Communesin A Me Me Dimethyl epoxide Present Cytotoxic
Communesin B Me Sorbyl Dimethyl epoxide Present Most potent
Communesin F Me Me Dimethyl vinyl Absent Insecticidal
This compound Me Propionyl Dimethyl epoxide Present Inactive
Communesin H Me Butanoyl Dimethyl epoxide Present Inactive

The biological activity profile of this compound contrasts sharply with that of other family members, particularly communesin B, which has been identified as the most potent natural communesin in anticancer screening assays. The lack of biological activity in this compound, along with its structural analog communesin H, suggests that the specific acyl substitution pattern at N(16) may play a critical role in determining biological activity within this alkaloid family. This structure-activity relationship has important implications for medicinal chemistry efforts aimed at developing communesin-inspired therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N4O2 B1245888 Communesin G

Properties

Molecular Formula

C29H34N4O2

Molecular Weight

470.6 g/mol

IUPAC Name

1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one

InChI

InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1

InChI Key

OMFQPKNORYZBSJ-HLYNDKHPSA-N

Isomeric SMILES

CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C

Canonical SMILES

CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C

Synonyms

communesin G

Origin of Product

United States

Scientific Research Applications

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of communesin G on various human cancer cell lines. In particular, it has been tested against KB (cervical carcinoma) and MCF-7 (breast cancer) cell lines. The results indicate moderate cytotoxicity, with IC50 values that suggest potential as a lead compound for further development. For instance, some derivatives of communesins have shown enhanced potency compared to the natural compounds, indicating that structural modifications can lead to improved biological activity .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
This compoundKB6.3
This compoundMCF-79.0
Docetaxel (control)KB38 nM
Docetaxel (control)MCF-710.3 nM

Synthetic Approaches

The synthesis of this compound has been explored through various methodologies. Notably, biomimetic approaches have been employed to construct the complex heptacyclic structure efficiently. These synthetic strategies often involve convergent assembly techniques that allow for the incorporation of multiple functional groups while maintaining stereochemical integrity .

Total Synthesis Case Studies

  • Biomimetic Synthesis : Research has demonstrated successful total syntheses of related communesins using a diazene-directed assembly strategy that facilitates the construction of the heptacyclic core in a limited number of steps .
  • Comparative Analysis : A comparative study on the anticancer activities of all known communesin alkaloids highlighted communesin B as particularly potent, suggesting that structural analogs like this compound could be optimized for enhanced efficacy against specific cancer types .

Antimicrobial and Antiviral Activity

Despite the promising cytotoxic properties, communesins G and H were found to be inactive in antimicrobial and antiviral assays. This highlights an important aspect of drug development; not all compounds with anticancer activity will exhibit broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

Structural Features

The communesin family (A–I) shares a conserved bis-aminal core but differs in substituents and oxidation states. Key structural distinctions include:

Compound Substituents/Oxidation Key Structural Differences Biological Activity
Communesin G N8′-sulfonamide, C10-epoxide Propionyl group at N1′; C3″R configuration Moderate cytotoxicity (IC₅₀: 1–10 µM)
Communesin B N8′-acetyl, C10-epoxide Acetyl group at N1′; no sulfonamide Most potent natural isolate (IC₅₀: 0.5–2 µM)
Communesin A N8′-acetyl, C10-epoxide Sorbyl group at N1′ Insecticidal activity; weaker cytotoxicity
Communesin I (3″R)-hydroxyamide Hydroxyamide at N1′; revised stereochemistry Similar potency to this compound
Communesin N Reduced amidyl side-chain Structural analog of communesin B Found in P. expansum; antioxidant-linked biosynthesis

Key Research Findings

Stereochemical Revisions : The C3″ configuration of communesin I was revised from (S) to (R) during total synthesis, highlighting challenges in structural elucidation .

Ecological Adaptation: this compound’s production in P. rivulum may be linked to cold-stress response, unlike communesins from P. expansum, which correlate with apple flavonoid degradation .

Synthetic Advancements : Late-stage acylation strategies enable rapid diversification, yielding potent derivatives like N8′-SES-communesin G .

Preparation Methods

Diazene-Directed Fragment Assembly

The 2019 unified synthesis by Pompeo et al. established a modular route to this compound via diazene-directed heterodimerization :

  • Fragment Preparation :

    • Oxindole Fragment (23) : Synthesized via a calcium trifluoromethanesulfonate-promoted intramolecular amination, achieving the (C10R)-epoxide with 92% diastereoselectivity.

    • Sulfamate Fragment (24) : Constructed using a silver(I)-mediated substitution of C3a′-bromocyclotryptamine, yielding the sulfamate ester in 69% yield.

  • Diazene Coupling :
    Photoextrusion of dinitrogen from diazene 22 enabled radical recombination of fragments 23 and 24 , forming the C3a–C3a′ bond with complete stereocontrol.

Key Optimization :

  • Silver(I) triflate was critical for suppressing epoxide ring-opening side reactions during fragment coupling.

  • Rigorous exclusion of moisture prevented hydrolysis of the labile N1-carbamate group.

Biomimetic Aminal Reorganization

The heterodimeric intermediate 19 underwent guided reorganization to furnish the heptacyclic core:

  • Acid-Mediated Cyclization : Treatment with trifluoroacetic acid (TFA) in dichloromethane induced aminal formation, selectively generating the natural topology over isomeric alternatives.

  • Kinetic Control : Reaction times limited to 30 minutes minimized decomposition of the acid-sensitive epoxide.

Late-Stage Functionalization

Final steps introduced the N8′-propionyl group characteristic of this compound:

  • Acylation : Propionic anhydride in pyridine modified the N8′-sulfonamide intermediate 47 , achieving 86% yield.

  • Desulfonylation : Tetrabutylammonium fluoride (TBAF) cleaved the SES protective group, delivering (−)-Communesin G in 74% yield.

Table 1. Synthetic Yields and Optical Data

Intermediate/ProductYield (%)[α]D (c, Solvent)Source
Heterodimer 19 69+64 (0.46, CHCl₃)
N8′-SES-47 86−163 (0.20, MeOH)
(−)-Communesin G74−163 (0.20, MeOH)

Comparative Analysis of Synthetic Routes

Biomimetic vs. Non-Biomimetic Strategies

  • Biomimetic Diazene Approach :

    • Advantages : Convergent synthesis, scalability (gram-scale), and access to multiple communesins from intermediate 19 .

    • Limitations : Requires chiral auxiliaries and strict reaction control to prevent epoxide degradation.

  • Early Non-Biomimetic Routes :

    • o-Xylylene Cycloaddition : Au(I)-catalyzed benzazepine formation provided an alternative core assembly method but struggled with C10-epoxide installation.

    • Yield Comparison : Au-mediated routes achieved 89% yield for benzazepine 58 but required additional steps for late-stage epoxidation.

Structural Validation and Analytical Challenges

  • X-Ray Crystallography : The absolute configuration of precursor 45 was confirmed via single-crystal analysis, resolving ambiguities in earlier isolation reports.

  • Optical Rotation : Synthetic (−)-Communesin G exhibited [α]D = −163 (MeOH), matching natural isolates ([α]D = −157).

  • Epoxide Stability : Deuterium exchange experiments revealed rapid decomposition under acidic conditions, necessitating anhydrous handling .

Q & A

Q. What are the established synthetic routes for Communesin G, and what are their key challenges?

this compound, a structurally complex alkaloid, is typically synthesized via multi-step pathways involving indole-based precursors. Key steps include selective cycloaddition, catalytic lactamization, and stereochemical control. For example, Belmar and Funk’s synthesis of (±)-Communesin F (a structural analog) required 15 steps with a 6.7% yield, highlighting challenges in regioselectivity and catalytic efficiency . Common obstacles include low yields at stereocenters and purification complexities due to intermediate instability. Methodological improvements, such as mercury triflate-catalyzed cyclization, have been critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for resolving its fused indole-pyrrolidine framework. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography validates absolute configuration. Reverse-phase HPLC with UV detection is preferred for purity assessment, especially given this compound’s sensitivity to oxidation .

Q. How can researchers access existing datasets or protocols for this compound’s bioactivity assays?

Public repositories like ChEMBL and PubChem provide bioactivity data for related communesins (e.g., anti-leukemia IC₅₀ values). Google Dataset Search and specialized tools (e.g., SciFinder) filter results using keywords like “this compound AND cytotoxicity”. Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when citing datasets .

Advanced Research Questions

Q. How can contradictory results in this compound’s biological activity be systematically resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, dosage protocols) or impurities in samples. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HL-60 leukemia vs. solid tumors).
  • Validate compound purity via orthogonal methods (e.g., HPLC coupled with LC-MS).
  • Use meta-analysis to compare results across studies, accounting for experimental conditions .

Q. What computational strategies enhance the design of this compound analogs with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerases. Quantum mechanical calculations (DFT) optimize stereoelectronic properties, while machine learning models (e.g., Random Forest) prioritize synthetic routes based on historical yield data .

Q. How can researchers ensure reproducibility in this compound’s total synthesis?

Reproducibility requires:

  • Detailed reaction logs (temperature, solvent ratios, catalyst loadings).
  • Open sharing of failed attempts (e.g., via platforms like ChemRxiv).
  • Independent validation by third-party labs, as seen in prior syntheses of (±)-Communesin F, where yields varied from 1.2% to 5.6% due to subtle procedural differences .

Methodological and Analytical Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Multivariate analysis (e.g., Principal Component Analysis) reduces dimensionality in SAR datasets. Bayesian models quantify uncertainty in bioactivity predictions, while cluster analysis groups analogs by functional moieties .

Q. How should researchers design experiments to minimize bias in this compound’s pharmacological studies?

  • Use double-blinded protocols for in vivo assays.
  • Include positive/negative controls (e.g., paclitaxel for microtubule inhibition).
  • Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .

Data Management and Collaboration

Q. What tools facilitate collaborative research on this compound across disciplines?

Electronic Lab Notebooks (ELNs, e.g., LabArchives) enable real-time data sharing. Platforms like Zenodo archive raw NMR spectra and crystallographic data, while GitHub repositories track synthetic protocol iterations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Communesin G
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Communesin G

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